molecular formula C25H18D5NO3 B1163928 MAM2201 N-pentanoic acid metabolite-d5

MAM2201 N-pentanoic acid metabolite-d5

Cat. No.: B1163928
M. Wt: 390.5
InChI Key: CXHVTSVFMMQERU-CGSQFYLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAM2201 N-pentanoic acid metabolite-d5 is a deuterated internal standard critical for the accurate quantification of synthetic cannabinoid metabolites in forensic and clinical research. This compound is a stable-isotope labeled analog of a major human metabolite of the synthetic cannabinoid MAM2201, which is known to be a potent agonist of the CB1 and CB2 cannabinoid receptors . The primary application of this reagent is in liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for the sensitive and specific detection of synthetic cannabinoid use . Incorporating this deuterated standard into analytical procedures corrects for variability and loss during sample preparation, thereby ensuring high-quality, reliable data essential for distinguishing between different synthetic cannabinoids that share common metabolic pathways . Research value: Synthetic cannabinoids like MAM2201 are extensively metabolized in the body, with the parent compounds rarely detected in urine. The N-pentanoic acid metabolite is a key biomarker for confirming consumption. Analytical methods targeting this and similar metabolites are well-established in the literature for interpreting forensic toxicology cases, monitoring human performance, and conducting postmortem investigations . Key specifications include a molecular formula of C25H18D5NO3 and a molecular weight of 390.5 g/mol . The CAS Registry Number is 2748469-43-2 . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C25H18D5NO3

Molecular Weight

390.5

InChI

InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,10D,11D,16D

InChI Key

CXHVTSVFMMQERU-CGSQFYLRSA-N

SMILES

O=C(C1=C(C=CC=C2)C2=C(C)C=C1)C3=C([2H])N(CCCCC(O)=O)C4=C3C([2H])=C([2H])C([2H])=C4[2H]

Synonyms

JWH 122 N-pentanoic acid metabolite-d5

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies

The synthesis of MAM-2201 N-pentanoic acid metabolite-d5 is a multi-step process that involves the strategic incorporation of deuterium (B1214612) atoms onto the indole (B1671886) ring, followed by the construction of the final molecular architecture. This isotopically labeled internal standard is essential for accurate quantification in mass spectrometry-based analytical methods. caymanchem.com

Precursor Chemical Structures and Reaction Mechanisms

The synthesis of MAM-2201 N-pentanoic acid metabolite-d5 commences with the preparation of a deuterated indole precursor. A common strategy for introducing deuterium onto an indole ring is through acid-catalyzed hydrogen-deuterium exchange. arkat-usa.orgnih.gov

The key precursors for the synthesis include:

Indole-d5: The foundational heterocyclic structure where the five hydrogen atoms on the benzene portion of the indole ring are replaced with deuterium.

Ethyl 5-bromopentanoate: An alkylating agent used to introduce the N-pentanoic acid side chain.

4-methyl-1-naphthoyl chloride: The acylating agent that forms the ketone linkage at the 3-position of the indole ring.

A plausible synthetic route can be conceptualized as follows:

N-Alkylation: The deuterated indole-d5 is first N-alkylated with ethyl 5-bromopentanoate in the presence of a base, such as sodium hydride, to form ethyl 1-(indole-d5)-pentanoate.

Friedel-Crafts Acylation: The resulting intermediate is then acylated at the C3 position of the indole ring with 4-methyl-1-naphthoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or through a tin-mediated approach which has been shown to be effective for similar structures. cerilliant.com

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding MAM-2201 N-pentanoic acid metabolite-d5.

Strategies for Deuterium Incorporation at Specific Molecular Positions

The specific placement of deuterium atoms on the indole ring of MAM-2201 N-pentanoic acid metabolite-d5 is crucial for its function as an internal standard. The formal name, 5-(3-(4-methyl-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid, indicates that the deuterium atoms are located on the benzene portion of the indole ring. caymanchem.com

A primary method for achieving this is through hydrogen-deuterium exchange using a strong deuterated acid. For instance, treating indole-3-alkanoic acids with deuterated trifluoromethanesulfonic acid (TfOD) can facilitate the exchange of protons on the indole ring with deuterium. arkat-usa.org The reaction conditions, such as temperature and reaction time, can be optimized to achieve a high level of deuterium incorporation at the desired positions.

Spectroscopic and Chromatographic Validation of Deuterated Product Purity and Isotopic Enrichment

Following synthesis, a rigorous validation process is essential to confirm the chemical purity, structural integrity, and isotopic enrichment of MAM-2201 N-pentanoic acid metabolite-d5. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful incorporation and precise location of deuterium atoms within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For MAM-2201 N-pentanoic acid metabolite-d5, the aromatic signals corresponding to the protons on the benzene portion of the indole ring would be expected to be absent.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei, providing further confirmation of their presence and chemical environment.

¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a shift to a slightly lower frequency compared to their protonated counterparts.

These NMR techniques collectively provide unambiguous evidence of the location and extent of deuteration. nih.govmolloy.edubruker.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Confirmation

High-resolution mass spectrometry (HRMS) is employed to determine the molecular weight of the synthesized compound with high accuracy and to confirm its isotopic purity.

By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated analog, the number of incorporated deuterium atoms can be verified. The high resolution of the instrument allows for the differentiation between the deuterated product and any residual non-deuterated or partially deuterated species. This technique is critical for ensuring a high isotopic enrichment, which is a key requirement for a reliable internal standard. nih.govnih.gov

Analytical TechniqueParameter MeasuredExpected Result for MAM-2201 N-pentanoic acid metabolite-d5
¹H NMR Absence of proton signalsDiminished or absent signals for protons on the indole benzene ring.
²H NMR Presence of deuterium signalsSignals corresponding to the deuterium atoms on the indole ring.
¹³C NMR Carbon-deuterium couplingSplitting of carbon signals attached to deuterium.
HRMS Mass-to-charge ratio (m/z)A molecular weight consistent with the incorporation of five deuterium atoms.

Chromatographic Purity Assessment (e.g., HPLC-UV, GC-FID)

Chromatographic techniques are utilized to assess the chemical purity of the synthesized MAM-2201 N-pentanoic acid metabolite-d5, ensuring that it is free from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method separates the compound from any non-volatile impurities. The purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram. The UV detector is set to a wavelength where the analyte exhibits strong absorbance. researchgate.net

Gas Chromatography with Flame Ionization Detection (GC-FID): For volatile compounds, or those that can be derivatized to become volatile, GC-FID is a robust method for purity assessment. The flame ionization detector provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification of purity.

These chromatographic methods are essential for confirming that the final product meets the high purity standards required for its use as a certified reference material. cerilliant.com

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of synthetic cannabinoids and their metabolites. oup.comnih.gov This technique offers a powerful combination of physical separation based on liquid chromatography and highly selective and sensitive detection using tandem mass spectrometry. Its application is essential for resolving complex mixtures and achieving the low detection limits required in toxicological screening. nih.govuniklinik-freiburg.de

Method Development for Targeted Quantification of MAM-2201 N-pentanoic acid metabolite using MAM-2201 N-pentanoic acid metabolite-d5 as Internal Standard

For accurate quantification in complex biological matrices like urine or blood, a stable isotope-labeled internal standard is indispensable. MAM-2201 N-pentanoic acid metabolite-d5 is specifically designed for this purpose. caymanchem.comlabchem.com.my By incorporating this deuterated analog into the analytical workflow, variations arising from sample preparation, injection volume, and matrix-induced ion suppression or enhancement can be effectively compensated. oup.com The internal standard, being chemically identical to the analyte but differing in mass, co-elutes chromatographically and experiences similar ionization effects, ensuring the highest degree of accuracy and precision in quantitative results. oup.comcaymanchem.com

Effective chromatographic separation is crucial for distinguishing the target analyte from other matrix components and isomeric compounds. For MAM-2201 N-pentanoic acid metabolite, reversed-phase chromatography is the predominant method. Researchers have successfully employed various column chemistries and mobile phase compositions to achieve optimal separation.

Commonly used stationary phases include C18 and Biphenyl columns, which provide excellent retention and selectivity for synthetic cannabinoid metabolites. oup.comnih.gov The mobile phases typically consist of an aqueous component and an organic solvent, such as methanol (B129727) or acetonitrile, with an acidic modifier like formic or acetic acid. oup.comnih.gov The acidic additive helps to protonate the carboxylic acid group on the metabolite, leading to better peak shape and improved ionization efficiency in positive ion mode. Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is standard for eluting the analytes of varying polarities present in a single sample extract.

Table 1: Examples of Chromatographic Conditions for Synthetic Cannabinoid Metabolite Analysis

Parameter Example 1 Example 2
LC System Agilent 1290 UHPLC Shimadzu UFLCxr
Analytical Column Zorbax Eclipse Plus C-18 (2.1 mm × 50 mm × 1.8 µm) Restek Ultra Biphenyl (100 mm x 2.1 mm, 5 µm)
Column Temperature 50°C Not Specified
Mobile Phase A 0.2% Acetic Acid in Water 0.01% Formic Acid in Water
Mobile Phase B Methanol 50:50 Methanol:Acetonitrile with 0.01% Formic Acid
Flow Rate Not Specified 0.5 mL/min
Injection Volume Not Specified 4 µL (Positive Mode) & 25 µL (Negative Mode)

This table is a compilation of data from multiple sources. oup.comnih.gov

The interface between the liquid chromatograph and the mass spectrometer is the ion source, which converts the eluted analytes into gas-phase ions. For synthetic cannabinoid metabolites, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most relevant techniques.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it a common choice for analyzing carboxylated metabolites like the MAM-2201 N-pentanoic acid metabolite. nih.govannexpublishers.com It typically generates protonated molecules [M+H]+ in positive ion mode. However, ESI can be susceptible to ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte, potentially compromising sensitivity.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is often used for less polar and more thermally stable compounds. cerilliant.com The sample is vaporized at high temperature before being ionized by corona discharge. cerilliant.com Studies comparing the two techniques have shown that for cannabinoids in complex matrices like plasma and urine, APCI can be less prone to ion suppression, offering a more stable and robust signal. cerilliant.comresearchgate.net The choice between ESI and APCI often depends on the specific analyte, the matrix, and the desired sensitivity of the assay.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+ of the MAM-2201 N-pentanoic acid metabolite) is selected in the first mass analyzer. This ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed by a second mass analyzer.

The fragmentation pattern is characteristic of the molecule's structure. For synthetic cannabinoids of the naphthoylindole class, including the MAM-2201 N-pentanoic acid metabolite, the most common fragmentation pathway involves the cleavage of the amide bond connecting the indole (B1671886) and naphthoyl moieties. This typically results in the formation of a stable 4-methyl-1-naphthoyl cation. Further fragmentation of this product ion can also occur, providing additional points of confirmation. High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF), are particularly valuable for elucidating fragmentation pathways by providing highly accurate mass measurements of both precursor and product ions. nih.govnih.gov

For targeted quantification, tandem mass spectrometers are most often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This mode provides exceptional selectivity and sensitivity by monitoring specific, predefined fragmentation events, known as transitions. A transition consists of a precursor ion mass-to-charge ratio (m/z) and a product ion m/z.

For the MAM-2201 N-pentanoic acid metabolite, the precursor ion is the protonated molecule ([M+H]+) with an m/z of 386.2. Based on its structure and known fragmentation patterns of similar compounds, the most abundant and specific product ion is the 4-methyl-1-naphthoyl cation (m/z 169.1). A second, qualifier transition, such as the fragment resulting from the loss of a carbonyl group from the primary product ion (m/z 141.1), is also monitored to provide an additional layer of confirmation. The ratio of the quantifier to qualifier ion signals must fall within a specified tolerance for a positive identification. The same product ions are monitored for the deuterated internal standard from its corresponding precursor ion (m/z 391.2).

Table 2: Predicted MRM Transitions for MAM-2201 N-pentanoic acid metabolite and its d5-Internal Standard

Compound Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z)
MAM-2201 N-pentanoic acid metabolite 386.2 169.1 141.1
MAM-2201 N-pentanoic acid metabolite-d5 391.2 169.1 141.1

This table is based on the chemical structure and common fragmentation pathways for this class of compounds. uniklinik-freiburg.denih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Integration for Enhanced Throughput

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) systems has revolutionized forensic and clinical toxicology laboratories. nih.govnih.gov UHPLC utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC systems. This allows for significantly faster separation times without sacrificing chromatographic resolution.

By reducing run times, often to less than 10 minutes per sample, laboratories can dramatically increase their sample throughput. nih.gov This is a critical advantage when dealing with large caseloads. The faster analysis also leads to sharper, narrower peaks, which can result in increased sensitivity. Several validated methods for the analysis of synthetic cannabinoids, including MAM-2201 and its metabolites, have successfully utilized UHPLC systems to provide rapid, robust, and high-throughput analytical solutions. oup.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Untargeted Screening and Metabolite Identification

High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the untargeted screening and identification of novel psychoactive substances and their metabolites. In the context of MAM2201, HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the confident determination of elemental compositions for unknown compounds, facilitating their identification.

In an untargeted screening workflow, a biological sample is analyzed without a preconceived list of target compounds. The resulting complex dataset is then interrogated for the presence of potential metabolites based on predicted metabolic pathways of the parent compound, MAM2201. The high mass accuracy of HRMS allows for the filtering of vast datasets to pinpoint ions that correspond to the exact mass of potential metabolites, including the carboxylated metabolite, MAM2201 N-pentanoic acid. The subsequent fragmentation of these identified precursor ions (MS/MS or MSn) provides structural information that can be used to confirm the identity of the metabolite. The deuterated standard, MAM2201 N-pentanoic acid metabolite-d5, plays a crucial role in method development and validation, helping to establish retention times and fragmentation patterns for its non-deuterated analog.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) remains a widely used and powerful technique for the routine analysis of synthetic cannabinoids and their metabolites. Its high chromatographic resolution and sensitive detection capabilities make it a staple in forensic laboratories.

A significant challenge in the GC-MS analysis of the MAM2201 N-pentanoic acid metabolite is its inherent low volatility due to the presence of a carboxylic acid functional group. To overcome this, a derivatization step is essential to increase the volatility and thermal stability of the analyte, making it amenable to gas chromatography. Common derivatization strategies involve the conversion of the polar carboxylic acid group into a less polar and more volatile ester.

One of the most frequently employed methods is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Another effective approach is methylation, which can be achieved using reagents like methyl iodide or diazomethane, to form a methyl ester. The choice of derivatization reagent depends on factors such as reaction efficiency, potential for side-product formation, and the stability of the resulting derivative. The deuterated internal standard, this compound, undergoes the same derivatization process, ensuring that any variability in the reaction is accounted for during quantification.

Electron ionization (EI) is the most common ionization technique used in GC-MS. In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule, which is crucial for its identification.

When analyzing this compound, the interpretation of the EI fragmentation pattern requires consideration of the deuterium (B1214612) labels. The mass-to-charge (m/z) values of the molecular ion and key fragment ions will be shifted by five mass units compared to the non-deuterated analog. For instance, if the non-deuterated metabolite exhibits a characteristic fragment ion at a specific m/z, the corresponding fragment for the d5-labeled standard will appear at m/z + 5. This predictable mass shift is fundamental for distinguishing the internal standard from the target analyte and for confirming the identity of both compounds. The fragmentation pathways themselves generally remain the same for both the deuterated and non-deuterated versions of the molecule.

The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis in mass spectrometry. interchim.fr This approach, known as isotope dilution mass spectrometry, offers the highest level of accuracy and precision. Because the deuterated standard is chemically identical to the analyte of interest, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.

In a typical quantitative workflow, a known amount of this compound is added to the sample at the beginning of the extraction process. The sample is then processed, and the final extract is analyzed by GC-MS. The concentration of the target analyte (MAM2201 N-pentanoic acid metabolite) is determined by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard. This method effectively corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to highly reliable and reproducible quantitative results.

Sample Preparation Techniques for Complex Matrices

The analysis of biological samples such as urine, blood, and oral fluid presents a significant challenge due to the complexity of the matrix. These matrices contain numerous endogenous compounds that can interfere with the detection and quantification of the target analyte. Therefore, effective sample preparation is crucial to remove these interferences and to concentrate the analyte of interest.

Solid-phase extraction (SPE) is a widely used and highly effective technique for the selective enrichment of analytes from complex matrices. SPE utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent is critical and depends on the physicochemical properties of the analyte.

For the extraction of the MAM2201 N-pentanoic acid metabolite, which is a relatively non-polar compound with a polar carboxylic acid group, a mixed-mode SPE sorbent is often the most effective. Mixed-mode sorbents possess both non-polar (e.g., C8 or C18) and ion-exchange (e.g., anion exchange) functionalities. A typical mixed-mode SPE protocol for this metabolite would involve the following steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous buffer to activate the functional groups.

Loading: The pre-treated biological sample (often hydrolyzed to cleave glucuronide conjugates) is loaded onto the SPE cartridge. The analyte and other compounds will bind to the sorbent through a combination of hydrophobic and ion-exchange interactions.

Washing: The cartridge is washed with a series of solvents of increasing strength to remove weakly bound interferences. For example, a wash with a mild organic solvent in a neutral or acidic buffer can remove many endogenous compounds while retaining the analyte.

Elution: The analyte of interest is eluted from the sorbent using a solvent that disrupts the interactions between the analyte and the sorbent. For a mixed-mode sorbent, this often involves using an organic solvent containing a small amount of a strong acid or base to disrupt the ion-exchange interactions.

The use of this compound as an internal standard from the initial stage of the SPE process ensures that any analyte loss during these multiple steps is accurately accounted for in the final quantitative analysis.

Liquid-Liquid Extraction (LLE) Considerations

Liquid-liquid extraction (LLE) is a foundational technique for purifying synthetic cannabinoid metabolites from aqueous samples like urine. The process is based on the differential solubility of the target analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. For synthetic cannabinoid metabolites, commonly used extraction solvents include combinations like hexane-ethyl acetate (B1210297) and chlorobutane-isopropanol researchgate.net.

One validated method for a panel of 32 synthetic cannabinoid metabolites, which included MAM2201 N-pentanoic acid-d5 as an internal standard, utilized a liquid-liquid extraction with a 70:30 mixture of 1-chlorobutane (B31608) and isopropyl alcohol. In this procedure, the pH of the urine sample is first adjusted before adding the organic solvent mixture. The sample is then agitated to facilitate the transfer of the analytes from the aqueous phase to the organic phase. After centrifugation to separate the layers, the organic solvent containing the analytes is transferred and evaporated to dryness before being reconstituted in a suitable mobile phase for LC-MS/MS analysis. Supported liquid extraction (SLE) offers a streamlined alternative to traditional LLE, eliminating issues like emulsion formation and providing high, reproducible analyte recoveries, often exceeding 83% for synthetic cannabinoids norlab.com.

Protein Precipitation for Initial Matrix Clean-up

For blood-based matrices such as plasma or whole blood, protein precipitation is an expedient and effective initial clean-up step nih.govresearchgate.net. High concentrations of proteins in plasma can interfere with chromatographic analysis and foul analytical columns and instruments. Protein precipitation removes the bulk of these macromolecules before analysis.

The most common method involves the addition of a water-miscible organic solvent, such as acetonitrile, to the plasma sample nih.govresearchgate.net. The solvent disrupts the solvation of proteins, causing them to denature and precipitate out of the solution. Following centrifugation, the clear supernatant, which contains the target analytes and the internal standard, can be separated from the protein pellet. Studies on other compounds have shown that this method can result in high recovery of the parent compound and its metabolites from the plasma matrix, with recovery coefficients as high as 95% nih.gov. This makes it a rapid and suitable procedure for routine analysis nih.gov.

Enzymatic Hydrolysis for Conjugated Metabolites

Synthetic cannabinoids undergo extensive phase I and phase II metabolism in the body. Phase I reactions often involve hydroxylation and carboxylation, while phase II reactions conjugate these metabolites with molecules like glucuronic acid to increase their water solubility for excretion in urine nih.gov. These conjugated metabolites, particularly glucuronides, often have a longer half-life, making them ideal targets for detection mdpi.com.

However, conjugated metabolites are often not directly detectable by standard LC-MS/MS methods. Therefore, an enzymatic hydrolysis step is a critical part of the sample preparation process for urine analysis nih.gov. This procedure uses a β-glucuronidase enzyme to cleave the glucuronide group, releasing the free phase I metabolite for detection mdpi.com. Enzymes sourced from Helix pomatia are widely used for this purpose nih.gov. The efficiency of this hydrolysis is dependent on several factors, including the specific enzyme used, pH, temperature, and incubation time nih.govnih.gov. For instance, a typical procedure involves incubating the urine sample with β-glucuronidase at a controlled pH (e.g., 5.0) and temperature (e.g., 65°C) for one to two hours unitedchem.com. Optimizing these conditions is vital to ensure complete deconjugation and accurate quantification of the total metabolite concentration nih.gov.

Analytical Method Validation Parameters (Non-Clinical Focus)

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. For the quantification of MAM2201 N-pentanoic acid metabolite using its deuterated internal standard, key validation parameters are established.

Linearity, Calibration Range, and Regression Analysis

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. A calibration curve is generated by analyzing a series of standards at known concentrations. For the analysis of synthetic cannabinoids and their metabolites, a typical linear range can be from 0.1 ng/mL to 10 ng/mL nih.gov. Other methods have established linearity over a broader range, such as from the limit of quantification up to 100 ng/mL nih.gov. The relationship between concentration and response is evaluated using a linear regression analysis.

ParameterTypical Range
Calibration Range 0.1 ng/mL - 100 ng/mL nih.govnih.gov
Regression Model Linear

This interactive table summarizes a typical calibration range for synthetic cannabinoid metabolite analysis.

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are critical in forensic toxicology, where detecting trace amounts of a substance can be significant. For multi-analyte methods that include various synthetic cannabinoid metabolites, LODs typically range from 0.025 ng/mL to 0.5 ng/mL nih.govnih.gov.

ParameterTypical ValueSource(s)
Limit of Detection (LOD) 0.01 - 0.5 ng/mL nih.govnih.gov
Limit of Quantification (LOQ) Typically the lowest point on the calibration curve (e.g., 0.1 ng/mL) nih.gov

This interactive table presents common LOD and LOQ values for synthetic cannabinoid metabolite detection methods.

Precision, Accuracy, and Reproducibility Assessment

Precision measures the closeness of agreement between repeated measurements on the same sample, often expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of a measured value to the true value, expressed as percent bias. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several different runs. According to regulatory guidelines for bioanalytical method validation, the precision and accuracy should be within ±15% for QC samples, except at the LOQ, where ±20% is often acceptable nih.gov. For example, one validated method for new psychoactive substances reported inter-day mean accuracy values between 85% and 107% and precision (imprecision) values well within 15% nih.gov. This ensures the method is both accurate and reproducible for routine use.

Validation ParameterAcceptance Criteria
Precision (%RSD) ≤ 15% (≤ 20% at LOQ) nih.gov
Accuracy (% Bias) Within ±15% (±20% at LOQ) nih.gov

This interactive table outlines standard acceptance criteria for precision and accuracy in bioanalytical method validation.

Matrix Effects and Ion Suppression/Enhancement Evaluation

In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy and precision of quantification. These effects, arising from co-eluting endogenous or exogenous substances in the sample matrix (e.g., urine, blood), can either suppress or enhance the ionization of the target analyte, leading to erroneous results. The use of a stable isotope-labeled internal standard, such as MAM-2201 N-pentanoic acid metabolite-d5, is the gold standard for compensating for these matrix effects. nih.gov Since the deuterated standard has nearly identical physicochemical properties to the analyte of interest (MAM-2201 N-pentanoic acid metabolite), it experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis.

Validation studies for the quantification of synthetic cannabinoid metabolites in urine have systematically evaluated matrix effects. In one comprehensive study, the matrix effect for a panel of 53 synthetic cannabinoids and their metabolites, including the non-deuterated analogue MAM2201 N-pentanoic acid, was assessed in ten different urine sources. nih.gov The matrix effect was calculated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The results demonstrated that while matrix effects ranging from -73% (ion suppression) to +52% (ion enhancement) were observed across the various analytes, the use of corresponding deuterated internal standards effectively compensated for these variations, ensuring accurate quantification. nih.gov

Another study validating a method for 15 parent synthetic cannabinoids in blood and 17 metabolites in urine also reported that matrix effects were examined and found to be acceptable for each compound, underscoring the robustness of methods that incorporate appropriate internal standards. oup.com

To provide a clearer picture of the matrix effects observed for the non-deuterated analogue in a validated LC-MS/MS method, the following table summarizes the findings from a study by Hutter et al. (2013).

AnalyteLow QC (1.5 µg/L) Matrix Effect (%)High QC (75 µg/L) Matrix Effect (%)
MAM2201 N-pentanoic acid -1.5-1.9
Data sourced from Hutter et al. (2013). The matrix effect was calculated as [(peak area in matrix / peak area in neat solution) - 1] x 100%. Negative values indicate ion suppression, while positive values indicate ion enhancement.

Selectivity and Specificity against Endogenous and Exogenous Interferences

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate form of selectivity, meaning the method produces a response for only the substance being measured. In the context of forensic toxicology, it is paramount that the analytical method for MAM-2201 N-pentanoic acid metabolite can distinguish it from a multitude of potential interferences, including other drugs, their metabolites, and endogenous compounds. nih.gov

LC-MS/MS methods achieve high selectivity through the combination of chromatographic separation and mass spectrometric detection. The chromatographic step separates compounds based on their physicochemical properties, while the mass spectrometer provides two levels of mass filtering. For a triple quadrupole mass spectrometer, this involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion generated through collision-induced dissociation. This process, known as multiple reaction monitoring (MRM), is highly specific.

In the development of a quantitative method for 53 synthetic cannabinoids, including MAM2201 N-pentanoic acid, selectivity was ensured by comparing the chromatograms of blank urine samples from ten different sources to spiked samples. nih.gov The absence of interfering peaks at the retention time of the analyte in the blank samples confirmed the method's selectivity. nih.gov Furthermore, the use of two specific MRM transitions for each analyte adds another layer of confidence in identification. The ratio of these two transitions should remain constant, and any significant deviation could indicate the presence of an interference.

Potential cross-reactivity with structurally similar compounds is a key consideration. For instance, the defluorination of AM-2201 can lead to metabolites that are structurally identical to those of JWH-018, making interpretation challenging without highly selective methods. oup.com The unique mass of the deuterated internal standard, this compound, ensures that it is distinctly identified from its non-deuterated counterpart and other potential interferences.

Stability Studies of Analyte in Solution and Prepared Samples

The stability of both the analyte and the internal standard in various solutions and prepared samples is a critical parameter to evaluate during method validation. Degradation of the analyte or internal standard can lead to an underestimation or overestimation of the analyte's concentration.

MAM-2201 N-pentanoic acid metabolite-d5, when stored as a reference material, exhibits excellent long-term stability. According to the manufacturer, the compound is stable for at least four years when stored at -20°C in acetonitrile. caymanchem.com

The stability of synthetic cannabinoid metabolites in biological matrices is a significant concern for forensic laboratories, as improper storage can compromise the integrity of the results. ojp.govresearchgate.net Several studies have investigated the stability of synthetic cannabinoid metabolites under various storage conditions. A comprehensive investigation into the long-term stability of synthetic cannabinoids found that most metabolites were more stable when stored frozen. ojp.govojp.gov For example, some butanoic acid metabolites of other synthetic cannabinoids were found to be stable in blood when stored in the freezer. ojp.gov

A study on the stability of 24 synthetic cannabinoid metabolites in spiked whole blood and urine found that while some degradation was observed at 4°C, all analytes were stable at -30°C for 168 days. The study also highlighted that metabolites with terminal ester moieties were generally less stable. Given that MAM-2201 N-pentanoic acid metabolite has a carboxylic acid group, it is expected to exhibit greater stability than ester-containing metabolites.

The stability of processed samples is also crucial, especially in high-throughput laboratories where samples may remain in the autosampler for extended periods. In one study, most synthetic cannabinoid metabolites in extracted urine samples were found to be stable in the autosampler for 72 hours. ojp.gov

The following table summarizes the stability data for the reference material of this compound.

CompoundStorage TemperatureSolventStated Stability
This compound -20°CAcetonitrile≥ 4 years
Data sourced from Cayman Chemical. caymanchem.com

Metabolic Pathways and Biotransformation Studies Non Clinical Focus

In Vitro Biotransformation Models and Their Utility

A variety of in vitro systems are employed to simulate mammalian metabolism, each offering distinct advantages for studying the biotransformation of xenobiotics such as MAM2201.

Human liver microsomes (HLMs) are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. pharmaron.com They are a widely used and cost-effective model for initial metabolic screening. nih.gov Studies have shown that incubating MAM2201 and structurally related synthetic cannabinoids with HLMs in the presence of cofactors like NADPH initiates a cascade of metabolic reactions. pharmaron.commdpi.com Research on MAM2201 has identified numerous phase I metabolites in HLM incubations. nih.gov For the related compound EAM-2201, 37 different metabolites were identified in HLM and recombinant CYP systems. mdpi.com These studies are crucial for identifying the primary metabolites, including hydroxylated and carboxylated products, that are likely to be found in human samples. nih.gov

Table 1: Key Features of Human Liver Microsomal (HLM) Incubation Studies

FeatureDescriptionRelevance to MAM2201 Metabolism
System Composition Subcellular fraction of hepatocytes containing high concentrations of Phase I enzymes (e.g., CYPs). pharmaron.comPrimary tool for identifying initial oxidative metabolites of MAM2201. nih.gov
Cofactor Requirement Requires addition of NADPH to initiate CYP-mediated oxidative reactions. pharmaron.commdpi.comEssential for observing the formation of hydroxylated and carboxylated metabolites.
Primary Use High-throughput screening, metabolic stability assays, and identification of major metabolic pathways. pharmaron.comnih.govUsed to predict the major metabolic routes of MAM2201, including the pathway to the N-pentanoic acid metabolite.
Limitations Lacks Phase II enzymes and complete cellular machinery, potentially not reflecting the full in vivo metabolic profile. nih.govMay not capture the full range of conjugated metabolites formed after initial oxidation.

Suspensions of primary human hepatocytes represent a more comprehensive in vitro model, as they contain the full complement of both Phase I and Phase II metabolic enzymes within an intact cellular structure. nih.gov This "gold standard" in vitro system provides metabolic profiles that most closely resemble in vivo human metabolism. nih.gov

A comparative study investigating MAM2201 metabolism in human, mouse, and rat hepatocytes successfully identified previously known phase I metabolites (originally found in HLM studies) as well as novel phase II metabolites, such as glucuronide and sulfate (B86663) conjugates. nih.gov This highlights the utility of hepatocytes in providing a more complete picture of biotransformation, including the conjugation of metabolites formed during Phase I, and in identifying species-specific differences in metabolic pathways. nih.gov

To pinpoint which specific enzymes are responsible for a compound's metabolism, researchers use recombinant CYP isozymes—individual human CYP enzymes expressed in a cellular system (e.g., insect cells). By incubating the parent drug with each isozyme separately, it is possible to identify the key contributors to its biotransformation. nih.gov

For synthetic cannabinoids structurally similar to MAM2201, studies with recombinant CYPs have identified several key enzymes. For instance, CYP2C9 and CYP1A2 were identified as major P450s involved in the oxidation of JWH-018 and AM-2201. nih.gov The metabolism of EAM-2201 was shown to be mediated by a broad range of CYPs, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, 2D6, and 3A4. mdpi.com This approach is critical for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism due to genetic polymorphisms in CYP enzymes. nih.gov

Microbial biotransformation models, particularly using the filamentous fungus Cunninghamella elegans, serve as a valuable tool in drug metabolism studies. ufrgs.brnih.gov This fungus possesses a diverse array of enzymes, including cytochrome P450s, that can effectively mimic mammalian metabolic pathways, including oxidation, demethylation, and hydroxylation. ufrgs.brnih.gov C. elegans has been successfully used to study the metabolism of various drugs and has shown utility in producing human metabolites of synthetic cannabinoids. nih.govnih.gov The primary advantages of this model are its cost-effectiveness and its ability to produce larger quantities of metabolites, which can then be isolated for structural elucidation and use as analytical standards. nih.govufrgs.br

Elucidation of MAM2201 Biotransformation Pathways Leading to N-pentanoic acid metabolite

The formation of the MAM2201 N-pentanoic acid metabolite is a key biotransformation pathway. glpbio.comcerilliant.com This metabolite is considered a major Phase I product, formed through extensive oxidation of the parent compound. cerilliant.com

Phase I metabolism generally involves the introduction or exposure of functional groups on the parent molecule, typically increasing its polarity. researchgate.net For MAM2201, a critical Phase I pathway is the oxidative metabolism of the N-pentyl side chain. This multi-step process begins with hydroxylation, often at the terminal (ω) or sub-terminal (ω-1) carbon of the pentyl chain. nih.gov Subsequent oxidation of the terminal alcohol leads to the formation of an aldehyde, which is then further oxidized to a carboxylic acid. mdpi.comnih.gov This results in the formation of the MAM2201 N-pentanoic acid metabolite. glpbio.comcerilliant.com This carboxylation reaction is a common metabolic pathway for synthetic cannabinoids that possess an N-alkyl chain. nih.gov

Phase II Conjugation Pathways (e.g., Glucuronidation) of Pentanoic Acid Metabolites

Phase II metabolism plays a crucial role in the detoxification and excretion of synthetic cannabinoids by increasing their water solubility. mdpi.com For MAM-2201 and its metabolites, including the pentanoic acid derivative, glucuronidation is a significant conjugation pathway. mdpi.comoup.com This process involves the attachment of a glucuronic acid moiety to the xenobiotic, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. mdpi.comtandfonline.com

Studies have shown that synthetic cannabinoids and their oxidized metabolites are frequently excreted in urine as glucuronic acid conjugates. oup.comnih.gov Research investigating the metabolic pathways of MAM-2201 has identified the UGT1A3 enzyme as having a key role in its Phase II metabolism. nih.gov In a comprehensive study using human, mouse, and rat hepatocytes, researchers identified 12 novel Phase II metabolites of MAM-2201. nih.gov Among these were six different glucuronide conjugates (designated G1-G6), highlighting the importance of this pathway in the biotransformation of MAM-2201. nih.gov The formation of these glucuronidated metabolites facilitates the elimination of the compound from the body. mdpi.com

For fluorinated synthetic cannabinoids like 5F-AB-PINACA, glucuronidation has also been observed as a metabolic step. nih.gov This further supports the general trend of glucuronidation being a primary Phase II route for this class of compounds. mdpi.comtandfonline.com

Role of Specific Cytochrome P450 Enzymes in Metabolism

The initial, or Phase I, metabolism of MAM-2201 is heavily reliant on the action of Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases that catalyze the oxidation of xenobiotics. nih.govnih.govresearchgate.net Research has demonstrated that MAM-2201 is a substrate for several Phase I metabolism enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A4. nih.gov

More specifically, studies on the closely related analog AM-2201, from which MAM-2201 differs by a single methyl group, have pinpointed CYP1A2 and CYP2C9 as the major enzymes responsible for its oxidative metabolism. nih.govnih.govmdpi.com These enzymes are instrumental in the formation of key metabolites, including the AM-2201 pentanoic acid metabolite. mdpi.comnih.gov The process involves oxidative dehalogenation of the fluoropentyl chain to form an alcohol, which is then further oxidized to the carboxylic acid. nih.gov Given the structural similarity, it is highly probable that these same enzymes play a similarly crucial role in the formation of the MAM-2201 N-pentanoic acid metabolite.

The contribution of other CYP isoforms such as CYP2C19, 2D6, 2E1, and 3A4 in the hepatic metabolic clearance of these specific synthetic cannabinoids has been found to be minimal. nih.govnih.gov The kinetic analysis of AM-2201 metabolism by recombinant human CYP enzymes confirmed the major involvement of CYP1A2 and CYP2C9. nih.gov

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of MAM-2201 and Related Analogs

Enzyme FamilySpecific EnzymeRole in Metabolism of MAM-2201 / AnalogsReference
Cytochrome P450CYP1A2Major enzyme in oxidative metabolism; involved in forming pentanoic acid metabolite. nih.gov, nih.gov, mdpi.com, nih.gov
Cytochrome P450CYP2C9Major enzyme in oxidative metabolism; involved in forming pentanoic acid metabolite. nih.gov, nih.gov, mdpi.com, nih.gov
Cytochrome P450CYP2B6Substrate for metabolism. nih.gov
Cytochrome P450CYP2C8Substrate for metabolism. nih.gov
Cytochrome P450CYP3A4Substrate for metabolism. nih.gov

Comparison of Metabolic Profiles of MAM2201 and Related Synthetic Cannabinoids (e.g., JWH-122)

MAM-2201 is a structural hybrid of the synthetic cannabinoids JWH-122 and AM-2201. wikipedia.orgresearchgate.net Consequently, its metabolic profile shows significant overlap with these related compounds, particularly its non-fluorinated analog, JWH-122. nih.govresearchgate.net

Studies comparing the metabolism of MAM-2201 and JWH-122 in human liver microsomes and urine samples have found that they produce common metabolites. nih.govresearchgate.net These include N-4-hydroxylated, N-5-hydroxylated, and carboxylated metabolites of JWH-122. nih.govresearchgate.net A key biotransformation pathway for MAM-2201 is oxidative defluorination, which leads to the formation of metabolites that are structurally identical to those of JWH-018 (the non-fluorinated parent of AM-2201) and by extension, JWH-122. oup.com This means the detection of metabolites like the JWH-018/JWH-122 N-pentanoic acid can indicate intake of either the fluorinated or non-fluorinated parent compound, posing a challenge for forensic differentiation. oup.comjefferson.edunih.gov

Despite the overlap, distinct quantitative differences in their metabolic profiles allow for differentiation. Both in vitro and in vivo studies have demonstrated that the N-5-hydroxylated JWH-122 metabolite is the primary metabolite of MAM-2201. nih.govresearchgate.net In contrast, the N-4-hydroxylated JWH-122 metabolite is the predominant metabolite following JWH-122 intake. nih.govresearchgate.net Therefore, the relative concentrations of these two hydroxylated metabolites can be used to distinguish between the consumption of MAM-2201 and JWH-122. nih.govresearchgate.net Additionally, trace amounts of an N-4-hydroxylated MAM-2201 metabolite have been identified as a characteristic, though minor, metabolite specific to MAM-2201. nih.gov

Table 2: Comparative Primary Metabolites of MAM-2201 and JWH-122

Parent CompoundPrimary MetaboliteShared MetabolitesDistinguishing FactorReference
MAM-2201N-5-hydroxylated JWH-122 metaboliteN-hydroxylated and carboxylated JWH-122 metabolitesHigher ratio of N-5-OH to N-4-OH metabolite nih.gov, researchgate.net
JWH-122N-4-hydroxylated JWH-122 metaboliteN-hydroxylated and carboxylated JWH-122 metabolitesHigher ratio of N-4-OH to N-5-OH metabolite nih.gov, researchgate.net

In Silico Prediction Tools for Metabolite Identification

The rapid emergence of new psychoactive substances (NPS) like MAM-2201 presents a challenge for toxicological analysis, as reference standards for metabolites are often unavailable. nih.gov In silico (computer-based) prediction tools have become valuable for anticipating the metabolic fate of these novel compounds. nih.govfrontiersin.orgmmu.ac.uk These software platforms use rule-based systems or machine learning models to predict potential biotransformations, including Phase I and Phase II reactions. nih.govoptibrium.com

For synthetic cannabinoids, in silico tools can predict sites of metabolism (SOM) and the resulting metabolite structures. simulations-plus.com Software such as GLORYx, BioTransformer, SyGMa, and MetaTrans have been evaluated for their ability to predict the metabolism of various NPS. nih.gov Studies have shown that while no single tool is exhaustive, combining their outputs can successfully identify key metabolic pathways and biomarkers. nih.gov For instance, in silico approaches have been used to predict the metabolites of the synthetic cannabinoid THJ-2201, a compound structurally related to MAM-2201, with results showing both consistencies and discrepancies when compared to metabolites formed in human hepatocytes. frontiersin.org

This predictive approach allows researchers to generate suspect screening lists of potential metabolites. frontiersin.org These lists can then guide high-resolution mass spectrometry analysis of biological samples, helping to tentatively identify metabolites even without authentic standards. frontiersin.orgnews-medical.net This strategy has proven effective in identifying biomarkers for the consumption of synthetic cannabinoid receptor agonists (SCRAs) and can help forecast the metabolites of future emerging drugs. mmu.ac.uk

Forensic and Toxicological Significance As an Analytical Biomarker

Identification of MAM-2201 N-pentanoic acid metabolite as a Key Biomarker for Parent Compound Exposure

The detection of parent synthetic cannabinoids in biological samples, particularly urine, is often difficult due to their extensive metabolism and resulting low concentrations. researchgate.netyoutube.com Consequently, analytical methods target the more abundant and persistent metabolites to provide a longer window of detection and a more reliable confirmation of use. researchgate.netnih.gov For the synthetic cannabinoid MAM-2201, the N-pentanoic acid metabolite is recognized as a primary urinary biomarker. upstate.edu

Metabolite profiling studies, often conducted using human liver microsomes and hepatocytes, are essential for elucidating metabolic pathways and identifying the most suitable biomarkers for forensic analysis. researchgate.net In general, synthetic cannabinoids undergo metabolic processes such as hydroxylation and carboxylation. researchgate.net The N-pentanoic acid metabolite of MAM-2201 is a product of such biotransformation. Its presence in a biological sample, such as urine or blood, is a definitive indicator of exposure to the parent compound, MAM-2201. researchgate.netscitechnol.comoup.com The detection of this specific metabolite is a cornerstone of forensic investigations aiming to confirm the consumption of this particular synthetic cannabinoid. researchgate.net

Integration of MAM-2201 N-pentanoic acid metabolite-d5 into Forensic Analytical Workflows for Synthetic Cannabinoid Detection

Given the need for sensitive and specific detection of synthetic cannabinoid metabolites, forensic laboratories have integrated advanced analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a gold standard. nih.govnumberanalytics.com In these workflows, the use of internal standards is essential for accurate quantification. unodc.org MAM-2201 N-pentanoic acid metabolite-d5 is specifically utilized as an internal standard in comprehensive screening and confirmation methods for novel psychoactive substances (NPS). ojp.gov

The process involves adding a known quantity of the deuterated standard to a biological sample prior to extraction and analysis. chiron.no Because MAM-2201 N-pentanoic acid metabolite-d5 is structurally identical to the target analyte, except for the presence of heavier deuterium (B1214612) isotopes, it behaves similarly during sample preparation and chromatographic separation. chromatographyonline.com The mass spectrometer, however, can easily distinguish between the analyte and the deuterated internal standard due to their mass difference. clearsynth.comlabx.com This allows the analytical system to use the ratio of the analyte's signal to the internal standard's signal for precise quantification, effectively normalizing the results. amazonaws.com This approach is a key component of robust, validated methods for the routine analysis of synthetic cannabinoids in forensic and toxicological casework. nih.govmdpi.com

Table 1: Example of Synthetic Cannabinoid Metabolites Used as Biomarkers in Forensic Analysis

Parent CompoundKey Metabolite BiomarkerBiological Matrix
MAM-2201N-pentanoic acid metaboliteUrine, Blood
5F-MDMB-PINACA3,3-dimethylbutanoic acid metaboliteBlood
JWH-018N-(4-hydroxypentyl) metaboliteUrine, Blood
UR-144N-(4-hydroxypentyl) metaboliteBlood
PB-22N-pentanoic acid-3-carboxyindole metaboliteBlood

This table is illustrative and based on findings reported in forensic toxicology literature. researchgate.net

Challenges and Strategies in Metabolite Detection in Complex Biological Matrices (analytical perspective)

Analyzing metabolites in biological matrices like urine and blood presents significant analytical challenges. nih.govresearchgate.net These matrices are inherently complex, containing a vast array of endogenous compounds that can interfere with the detection of the target analyte. researchgate.netnih.gov

Key Challenges:

Matrix Effects: Co-eluting endogenous compounds can alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. nih.govchromatographyonline.com This phenomenon can compromise the accuracy and reliability of quantitative results. researchgate.net

Low Concentrations: Metabolites are often present at very low concentrations (nanogram per milliliter or lower), requiring highly sensitive analytical instrumentation to achieve detection. mdpi.comyoutube.com

Structural Diversity: The vast number of metabolites with different physicochemical properties makes it impossible for a single analytical method to capture the entire metabolome. mdpi.comnih.gov

Isomeric Compounds: Many synthetic cannabinoids and their metabolites have isomers (compounds with the same mass), which are difficult to distinguish using mass spectrometry alone and require effective chromatographic separation. nih.gov

Strategies to Overcome Challenges:

Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) are employed to remove a significant portion of interfering matrix components before analysis, thereby reducing matrix effects. mdpi.comchromatographyonline.com

Chromatographic Optimization: Fine-tuning the liquid chromatography (LC) method can separate the target metabolite from co-eluting interferences, minimizing ion suppression or enhancement. chromatographyonline.comfrontiersin.org

Sample Dilution: A straightforward approach to reduce the concentration of matrix components is to dilute the sample. frontiersin.orgnih.gov However, this is only feasible if the analytical method possesses sufficient sensitivity to detect the diluted analyte. chromatographyonline.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides more precise mass measurements, which aids in the identification of compounds and can help differentiate analytes from some interferences. researchgate.net

Use of Internal Standards: The most widely accepted strategy to compensate for matrix effects and procedural variations is the use of a stable isotope-labeled internal standard, such as MAM-2201 N-pentanoic acid metabolite-d5. chromatographyonline.comwaters.comresearchgate.net

Utility of Deuterated Internal Standards in Addressing Matrix Effects and Enhancing Analytical Accuracy

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like MAM-2201 N-pentanoic acid metabolite-d5, is considered the gold standard for quantitative analysis in mass spectrometry. waters.comnih.gov Their utility stems from their ability to mimic the target analyte throughout the analytical process. chiron.no

Key Advantages:

Compensation for Matrix Effects: Since the deuterated standard is chemically almost identical to the analyte, it is assumed to co-elute from the LC column and experience the same degree of ion suppression or enhancement in the mass spectrometer. waters.comtexilajournal.comchromforum.org By calculating the ratio of the analyte response to the internal standard response, these effects are effectively cancelled out, leading to more accurate quantification. amazonaws.com

Correction for Sample Loss: Any loss of analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard. waters.com The analyte-to-internal standard ratio remains constant, thus correcting for these procedural variations. chiron.no

Improved Precision and Accuracy: By accounting for variations in both sample preparation and instrument response, deuterated standards significantly improve the precision (reproducibility) and accuracy of the final reported concentration. clearsynth.comtexilajournal.com

Enhanced Method Robustness: The inclusion of a deuterated internal standard makes the analytical method more robust and less susceptible to day-to-day variations in instrument performance or minor changes in the sample matrix. clearsynth.com

While highly effective, it is crucial that the deuterated standard co-elutes perfectly with the analyte for optimal correction. chromatographyonline.com In some cases, the substitution of hydrogen with deuterium can cause a slight shift in retention time (the "deuterium isotope effect"), which may lead to differential matrix effects if the analyte and standard elute into regions of varying ion suppression. waters.commyadlm.org However, for most applications, deuterated standards are indispensable tools for achieving the high level of accuracy required in forensic and toxicological analysis. researchgate.net

Table 2: Comparison of Analytical Correction Strategies

StrategyPrincipleAdvantagesDisadvantages
External Calibration Compare sample response to standards prepared in a clean solvent.Simple, inexpensive.Does not account for matrix effects or sample preparation losses. chromatographyonline.com
Matrix-Matched Calibration Prepare standards in a blank biological matrix to mimic the sample.Partially compensates for matrix effects.Requires a verified blank matrix which can be difficult to obtain; does not correct for variability in sample prep. chromatographyonline.com
Standard Addition Add known amounts of standard to aliquots of the actual sample.Corrects for matrix effects specific to that sample.Labor-intensive, requires more sample volume, not ideal for high-throughput screening. chromatographyonline.comnih.gov
Deuterated Internal Standard Add a stable isotope-labeled analog of the analyte to every sample.Corrects for both matrix effects and sample preparation losses; improves accuracy and precision. chiron.nowaters.comCan be expensive; potential for slight chromatographic separation from the analyte (isotope effect). chromatographyonline.comnih.gov

Research Gaps and Future Directions in Mam2201 N Pentanoic Acid Metabolite D5 Research

Development of Novel and Enhanced Analytical Methods for Emerging Metabolites

The rapid evolution of synthetic cannabinoids presents a formidable challenge to forensic and clinical toxicology laboratories. nih.gov As new parent compounds are identified, the corresponding metabolites that serve as crucial biomarkers of exposure must also be characterized and included in analytical methods. researchgate.netresearchgate.net This necessitates the ongoing development of novel and enhanced analytical techniques capable of detecting and quantifying an ever-expanding list of analytes.

High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), has emerged as a powerful tool for identifying previously unknown synthetic cannabinoids and their metabolites. researchgate.netcaymanchem.com These methods offer the advantage of untargeted data acquisition, allowing for retrospective analysis of samples for newly identified compounds. nih.gov However, a significant research gap lies in the transition from qualitative identification to robust, validated quantitative methods for these novel metabolites. The development of such methods is often hampered by the initial lack of well-characterized reference standards for both the native and deuterated forms of the metabolites. researchgate.net

Future research will likely focus on streamlining the method development and validation process for emerging metabolites. This includes creating more efficient workflows for identifying key metabolite targets and rapidly incorporating them into existing analytical panels. Furthermore, there is a need for greater exploration of alternative analytical platforms that may offer advantages in terms of speed, sensitivity, or portability.

Advanced Understanding of Less Abundant or Complex Biotransformation Pathways

The metabolism of synthetic cannabinoids is often extensive and can result in a multitude of metabolites. researchgate.netcerilliant.com While major metabolites, such as the N-pentanoic acid derivative of MAM-2201, are often the primary targets for routine analysis, a deeper understanding of less abundant or more complex biotransformation pathways is crucial for several reasons. labchem.com.my Firstly, some minor metabolites may be more specific to a particular parent compound, helping to differentiate between the use of structurally similar synthetic cannabinoids that produce common major metabolites. researchgate.net Secondly, understanding the full metabolic profile can provide insights into the potential for drug-drug interactions and the formation of reactive metabolites that may contribute to toxicity.

In vitro studies using human liver microsomes and hepatocytes are invaluable for elucidating metabolic pathways. cerilliant.comnih.gov However, these models may not always perfectly replicate the in vivo metabolic profile, highlighting a gap in our comprehensive understanding. researchgate.net Future research should aim to integrate data from multiple models, including in vivo animal studies and analysis of authentic human samples, to build a more complete picture of biotransformation. nih.gov Techniques such as targeted and non-targeted metabolite profiling using HRMS are instrumental in this endeavor. nih.gov A more profound knowledge of these intricate pathways will enable the selection of the most reliable and specific biomarkers for detecting synthetic cannabinoid use.

Standardization and Availability of Reference Materials for Deuterated Metabolites

The accuracy of quantitative analysis using mass spectrometry is highly dependent on the availability and quality of appropriate internal standards. abft.org Deuterated analogs, such as MAM-2201 N-pentanoic acid metabolite-d5, are considered the gold standard for internal standards in mass spectrometry-based methods due to their similar chemical and physical properties to the target analyte. The use of a stable isotope-labeled internal standard can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the results.

While a certified reference material for MAM2201 N-pentanoic acid metabolite is available, as is its deuterated counterpart for use as an internal standard, the continuous emergence of new synthetic cannabinoids means there is a constant need for the synthesis and certification of new reference materials. nih.gov A significant gap exists between the identification of a new synthetic cannabinoid in illicit products and the commercial availability of its certified metabolite and deuterated internal standards. nih.govresearchgate.net This delay can significantly hinder the ability of laboratories to develop and validate quantitative methods for new threats.

Future efforts must focus on accelerating the process of synthesizing, purifying, and certifying these crucial reference materials. This includes developing more versatile and efficient synthetic routes for producing deuterated compounds. Furthermore, greater collaboration between forensic laboratories, research institutions, and commercial suppliers is needed to prioritize the production of standards for the most prevalent and dangerous new synthetic cannabinoids. The establishment of clear and universally accepted standards for the purity and isotopic enrichment of these deuterated materials is also a critical area for future development.

Application of Advanced Chemometrics and Data Science in Metabolomics for Synthetic Cannabinoids

The vast and complex datasets generated by modern analytical instruments, particularly HRMS in metabolomics studies, present both an opportunity and a challenge. Advanced chemometrics and data science techniques are becoming increasingly vital for extracting meaningful information from this data. These approaches can help to identify patterns and correlations that may not be apparent through manual data review, such as differentiating between cannabis chemovars or identifying potential biomarkers.

In the context of synthetic cannabinoid analysis, machine learning algorithms are being explored to improve the detection of emerging compounds. cerilliant.com For instance, machine learning models can be trained to recognize the characteristic fragmentation patterns of different classes of synthetic cannabinoids, aiding in the identification of novel analogs in the absence of a reference standard. While promising, the application of these advanced data analysis techniques to the metabolomics of synthetic cannabinoids is still a developing area.

A key research gap is the development and validation of robust and user-friendly data analysis pipelines specifically designed for synthetic cannabinoid metabolomics data. This includes the creation of comprehensive spectral libraries and databases that can be used to train and test machine learning models. nih.gov Future work should focus on integrating multi-platform data (e.g., from both LC-MS and GC-MS) and incorporating other data streams, such as toxicological reports, to build more powerful predictive models. The ultimate goal is to create tools that can automatically and accurately identify the presence of synthetic cannabinoid metabolites in complex biological samples and even predict the parent compound.

Development of Automated Platforms for High-Throughput Metabolite Identification and Quantification

The sheer volume of samples that require testing for synthetic cannabinoids in forensic and clinical settings necessitates the development of high-throughput analytical methods. While traditional chromatographic methods provide excellent separation and sensitivity, they can be time-consuming. There is a growing need for automated platforms that can rapidly identify and quantify synthetic cannabinoid metabolites without sacrificing accuracy or reliability.

Recent advancements in analytical technology, such as the use of rapid-fire mass spectrometry, have shown promise in significantly reducing analysis times. These systems can analyze samples in a matter of seconds, making them well-suited for large-scale screening applications. However, a trade-off often exists between throughput and the comprehensiveness of the analysis.

The future of high-throughput analysis in this field lies in the development of fully automated platforms that integrate sample preparation, analysis, and data interpretation. This could involve the use of robotic liquid handlers for sample processing, coupled directly to a high-speed mass spectrometer. The development of microfluidic devices, or "lab-on-a-chip" technology, also holds potential for miniaturizing and automating the entire analytical workflow. A significant research gap is the adaptation and validation of these high-throughput technologies for the specific challenges of synthetic cannabinoid metabolite analysis, including the need to detect a wide range of compounds with varying chemical properties.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting MAM2201 N-pentanoic acid metabolite-d5 in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., JWH-018 N-pentanoic acid metabolite-d5) to improve quantification accuracy. Chromatographic separation is critical; a Zorbax Eclipse Plus C18 column (3.0 × 100 mm, 1.8 µm) achieves optimal retention and resolution . Calibration curves (e.g., 2.5–50 ng/mL) in oral fluid or urine matrices are validated with quality controls (QCs) to ensure precision .

Q. How can this compound be distinguished from JWH-122 metabolites in human urine?

  • Methodology : Focus on metabolite ratios. MAM2201 consumption produces higher concentrations of JWH-122 N-5-hydroxypentyl (1.1–84.8 µg/L) compared to JWH-122 users (0.1–2.8 µg/L) . Additionally, MAM2201N-4-hydroxypentyl is unique to MAM2201 metabolism but not always present in all samples, requiring targeted monitoring . Use isotope dilution with deuterated standards (e.g., JWH-122 N-pentanoic acid-d5) to minimize matrix interference .

Q. What protocols are used to prepare deuterated standards for this compound?

  • Methodology : Synthesize standards via deuterium incorporation at specific positions (e.g., 2,4,5,6,7-d5) using labeled precursors (e.g., pentanoic-2,2,3,3-d4 acid) . Purify via reversed-phase HPLC and validate purity (≥98%) using NMR and high-resolution mass spectrometry (HRMS). Store at -20°C for ≥2 years to ensure stability .

Advanced Research Questions

Q. How do pharmacokinetic differences between MAM2201 and its metabolites influence experimental design in rodent models?

  • Methodology : Design time-course studies to capture metabolite kinetics. For example, AM-2201 (a fluorinated analog) shows peak parent compound concentrations at 1.3 hours post-administration, while metabolites like JWH-018 N-pentanoic acid peak at 6.5 hours . For MAM2201, collect blood and urine samples at intervals (e.g., 0–24 hours) and use LC-MS/MS to correlate metabolite concentrations with pharmacodynamic effects (e.g., hypothermia) .

Q. What in vitro assays confirm the pharmacological activity of this compound?

  • Methodology : Use competitive binding assays with human CB1/CB2 receptors. For example, AM-2201 metabolites (e.g., JWH-018 N-pentanoic acid) exhibit CB1 affinity (Ki = 1.0 nM) . Apply similar protocols to MAM2201 metabolites using tritiated CP-55,940 as a radioligand. Functional activity (e.g., cAMP inhibition) can be assessed via luciferase-based reporter systems .

Q. How to resolve contradictory data on metabolite predominance across species (e.g., rats vs. humans)?

  • Methodology : Cross-validate findings using multiple models. For instance, AM-2201 N-4-hydroxypentyl is a major metabolite in humans but undetectable in rat urine . Conduct parallel in vitro studies with human liver microsomes (HLM) and rat hepatocytes to identify species-specific cytochrome P450 isoforms involved in oxidative metabolism .

Q. What advanced techniques address challenges in quantifying low-abundance metabolites in complex matrices?

  • Methodology : Implement high-resolution mass spectrometry (HRMS) with ion mobility separation to distinguish isobaric metabolites (e.g., hydroxylated vs. carboxylated derivatives) . For isotopic interference (e.g., deuterated vs. non-deuterated forms), use chromatographic optimization (e.g., Zorbax columns) and parallel reaction monitoring (PRM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.